2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide
2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000491
InChI:
InChI=1S/C18H16ClN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23)
SMILES:
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl
Molecular Formula:
C18H16ClN3O4S2
Molecular Weight:
437.9 g/mol
2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide
CAS No.:
Cat. No.: VC1000491
Molecular Formula: C18H16ClN3O4S2
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O4S2 |
|---|---|
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C18H16ClN3O4S2/c1-12(26-15-6-2-13(19)3-7-15)17(23)21-14-4-8-16(9-5-14)28(24,25)22-18-20-10-11-27-18/h2-12H,1H3,(H,20,22)(H,21,23) |
| Standard InChI Key | XKBPOSPJPVGHGO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=C(C=C3)Cl |
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